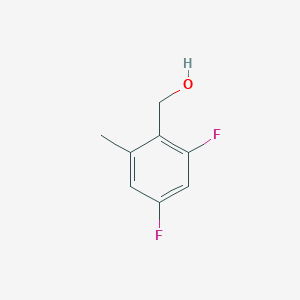

(2,4-Difluoro-6-methylphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

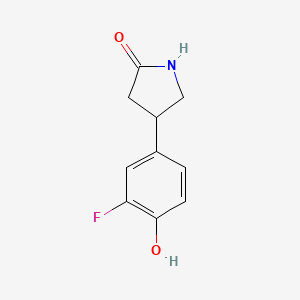

“(2,4-Difluoro-6-methylphenyl)methanol” is a chemical compound with the molecular formula C8H8F2O . It has a molecular weight of 158.15 . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8F2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Aplicaciones Científicas De Investigación

Methanol as a Building Block in Chemical Synthesis

Methanol, a simple alcohol, serves as a foundational chemical in producing more complex compounds. It's used in synthesizing acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamine, showcasing its versatility as a chemical building block. The conversion of CO2 to methanol highlights an environmentally beneficial process, potentially reducing CO2 emissions and serving as an energy carrier for hydrogen storage (Dalena et al., 2018).

Enhancement of Polymer Solar Cells

In polymer solar cells, methanol treatment significantly enhances efficiency by improving voltage, decreasing resistance, and enhancing charge transport. This application underscores methanol's role in advancing renewable energy technologies (Zhou et al., 2013).

Catalytic Reactions

Catalytic oxidation of methanol to produce methyl formate demonstrates methanol's utility in catalysis, serving as a precursor for more complex chemical reactions. This includes the production of 4-hydroxyphenyl formate, showcasing methanol's application in synthesizing valuable chemical compounds (Pearson & Waymouth, 2009).

Methanol in Biological Systems

Engineering Escherichia coli to convert methanol into specialty chemicals like naringenin illustrates the potential of methanol as a substrate in biotechnological applications. This approach offers a method for producing chemicals from methanol, leveraging microbial metabolism for synthetic biology (Whitaker et al., 2017).

Methanol for Hydrogen Production

Methanol serves as a promising energy carrier for hydrogen production, with applications in fuel cells and hydrogen storage. The catalytic conversion of methanol is explored for generating high-grade hydrogen, emphasizing methanol's role in clean energy solutions (Dalena et al., 2018).

Safety and Hazards

The safety information for “(2,4-Difluoro-6-methylphenyl)methanol” indicates that it is potentially hazardous. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and respiratory irritation .

Propiedades

IUPAC Name |

(2,4-difluoro-6-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETRQFPHYFBWPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2700845.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2700847.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2700849.png)

![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)

![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700854.png)

![5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2700855.png)

![(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2700856.png)